![molecular formula C16H9N3O4 B5548422 2,3-di-2-furyl-6-nitroquinoxaline](/img/structure/B5548422.png)
2,3-di-2-furyl-6-nitroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-di-2-furyl-6-nitroquinoxaline” is a chemical compound that belongs to the class of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial applications .
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods. One common method involves the condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Another method involves the ring closure of 1,5-diketones and cross-coupling reactions .Molecular Structure Analysis
The molecular formula of “2,3-di-2-furyl-6-nitroquinoxaline” is C16H9N3O4 . This compound has an average mass of 307.260 Da and a mono-isotopic mass of 307.059296 Da .Chemical Reactions Analysis
Quinoxaline derivatives, including “2,3-di-2-furyl-6-nitroquinoxaline”, can undergo various chemical reactions. For instance, 2,3-dihydroxyquinoxaline undergoes an electrophilic substitution reaction with sulfuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline .Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their potential in cancer therapy due to their ability to inhibit cell proliferation. The structure of 2,3-di-2-furyl-6-nitroquinoxaline suggests it could interact with various cellular targets, disrupting cancer cell growth and metastasis .
Antimicrobial Activity
The antimicrobial properties of quinoxaline compounds make them valuable in the development of new antibiotics. 2,3-di-2-furyl-6-nitroquinoxaline could serve as a core structure for synthesizing novel agents against resistant bacterial strains .
Anticonvulsant Activity
Quinoxaline derivatives are known to possess anticonvulsant activities. Research into 2,3-di-2-furyl-6-nitroquinoxaline may reveal its potential as a treatment for epilepsy or other seizure-related disorders .
Anti-Tuberculosis Activity
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, 2,3-di-2-furyl-6-nitroquinoxaline’s potential as an anti-tuberculosis agent is of significant interest. It could be a candidate for developing new therapeutic drugs .
Anti-Malarial Activity
Quinoxaline derivatives have historically been synthesized and tested for their antimalarial activity. The unique structure of 2,3-di-2-furyl-6-nitroquinoxaline may offer a new pathway for creating more effective antimalarial treatments .
Cyclophilin J PPIase Inhibitors
Cyclophilin J is implicated in tumor growth, and its inhibitors are sought after for cancer therapy. Derivatives of 2,3-quinoxaline-6-amine, closely related to 2,3-di-2-furyl-6-nitroquinoxaline, have shown promise as antitumor agents, suggesting similar potential for 2,3-di-2-furyl-6-nitroquinoxaline .
Wirkmechanismus
Target of Action
Quinoxaline derivatives, a class to which this compound belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that contribute to their pharmacological effects .
Biochemical Pathways
Quinoxaline derivatives are known to influence a variety of biochemical pathways, but the exact pathways and downstream effects would depend on the specific targets of the compound .
Result of Action
The effects would likely be related to the compound’s interaction with its targets and the resulting changes in biochemical pathways .
Eigenschaften
IUPAC Name |
2,3-bis(furan-2-yl)-6-nitroquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O4/c20-19(21)10-5-6-11-12(9-10)18-16(14-4-2-8-23-14)15(17-11)13-3-1-7-22-13/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIXTDVRKYWOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(furan-2-yl)-6-nitroquinoxaline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.